molecular formula C19H16O5 B2884393 ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 141113-70-4

ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2884393
CAS No.: 141113-70-4
M. Wt: 324.332
InChI Key: HBGSXSWYUUGZRQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be employed to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the chromen-2-one core to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

Mechanism of Action

Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:

Uniqueness: The unique combination of the chromen-2-one core with the ethoxyacetate group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-18(20)12-23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)24-17(14)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGSXSWYUUGZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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